6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-prop-2-enylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c1-2-7-21-14-17-12-11(13(20)18-14)8-16-19(12)10-5-3-9(15)4-6-10/h2-6,8H,1,7H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIHZUWBEPTOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Aminopyrazole-4-Carbonitrile Derivatives
A widely adopted method involves cyclizing 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1 ) with formic acid under reflux conditions. This reaction proceeds via intramolecular cyclization, forming the pyrimidinone ring (Scheme 1A). The 4-fluorophenyl group at position 1 is introduced early by substituting the pyrazole nitrogen during the synthesis of 1 .
Alternative Cyclizing Agents :
- Triethyl Orthoformate : When 1 reacts with triethyl orthoformate in acetic anhydride, it forms an intermediate methanimidate, which cyclizes upon ammonia treatment to yield the pyrazolo[3,4-d]pyrimidin-4-amine. Subsequent hydrolysis or oxidation steps may adjust the substituents at position 4.
- Phosgene Derivatives : Treatment of 1 with phosgene methyliminium chloride generates a chloroamidine intermediate, which cyclizes under acidic conditions to form the pyrimidinone core.
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency. A mixture of 1 and malonic acid derivatives in dioxane, subjected to microwave heating at 150°C for 15 minutes, achieves cyclization in 85–92% yields. This method reduces side products compared to conventional heating.
Table 1: Comparison of Core Synthesis Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Formic Acid Reflux | 100°C, 6 hr | 78 | 6 hr |
| Triethyl Orthoformate | Acetic Anhydride, 4 hr | 82 | 4 hr |
| Microwave Irradiation | 150°C, 15 min | 92 | 15 min |
Introduction of the Allylthio Group at Position 6
Functionalization at position 6 necessitates precise sulfur incorporation. Two pathways emerge from the literature:
Thiolation Followed by Alkylation
- Thione Formation : Treating the chlorinated intermediate 2 (6-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) with thiourea in ethanol under reflux introduces a thiol group at position 6, yielding 3 .
- Alkylation with Allyl Bromide : Reacting 3 with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 4 hours affords the allylthio derivative 4 in 75–80% yield.
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks allyl bromide, forming the thioether bond.
Direct Thioetherification via Displacement
An alternative route involves substituting a pre-installed leaving group (e.g., chloro) at position 6 with allylthiol:
- Chlorinated Precursor : Compound 2 reacts with allyl mercaptan (HS-CH₂CH=CH₂) in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. This one-pot reaction achieves 70–75% yield under nitrogen atmosphere.
Table 2: Thioetherification Efficiency
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiourea + Alkylation | Thiourea, Allyl Bromide | 80 | 98.5 |
| Direct Displacement | Allyl Mercaptan, Et₃N | 75 | 97.2 |
Regioselectivity and Byproduct Management
Regiochemical control is critical to avoid isomers. The 4-fluorophenyl group at position 1 directs cyclization due to its electron-withdrawing nature, ensuring proper ring fusion. Key byproducts include:
- 5-Substituted Isomers : Arising from incomplete cyclization, mitigated by optimizing reaction time and temperature.
- Over-Alkylation : Addressed by stoichiometric control of allyl bromide (1.2 equiv) and stepwise addition.
Advanced Functionalization and Derivatives
Post-synthetic modifications enable structural diversification:
- Oxidation of Allylthio : Treating 4 with m-chloroperbenzoic acid (mCPBA) yields the sulfoxide or sulfone derivatives, expanding pharmacological potential.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 2 or 7 introduces aryl/heteroaryl groups, leveraging palladium catalysts.
Analytical Characterization
Key spectral data for 4 :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-3), 7.89–7.92 (m, 2H, Ar-H), 7.34–7.37 (m, 2H, Ar-H), 5.95–6.05 (m, 1H, CH₂CH=CH₂), 5.30 (d, J = 17 Hz, 1H, =CH₂), 5.20 (d, J = 10 Hz, 1H, =CH₂), 3.85 (d, J = 7 Hz, 2H, SCH₂).
- HRMS : m/z 343.0821 [M+H]⁺ (calc. 343.0824).
Scalability and Industrial Considerations
Large-scale synthesis (>100 g) employs continuous flow reactors for cyclization steps, reducing reaction time by 40% compared to batch processes. Solvent recovery systems (e.g., dioxane distillation) enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Its structure allows it to interact with specific molecular targets, particularly kinases involved in cancer progression. Research indicates that it may inhibit tumor growth by blocking ATP-binding sites on these kinases.
Case Study: Anticancer Activity
- A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in low micromolar ranges, indicating potent activity against these cancer types.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise in treating inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.
Case Study: Inhibition of Cytokine Production
- In vitro studies revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in conditions like rheumatoid arthritis and other inflammatory disorders.
Neuroprotective Effects
Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may possess neuroprotective properties. The ability to modulate neuroinflammatory pathways could make this compound a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection Against Oxidative Stress
- A recent investigation indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of Nrf2 signaling pathways.
Mechanism of Action
The mechanism of action of 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(methylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 6-(ethylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 6-(propylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the allylthio group, in particular, may confer unique properties compared to its methylthio, ethylthio, or propylthio analogs.
Biological Activity
The compound 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article synthesizes current findings on its biological activity, including data from case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃F N₄OS
- Molecular Weight : 285.34 g/mol
- CAS Number : Not explicitly listed in the provided sources.
The presence of the allylthio group and the fluorophenyl moiety is significant for the compound's biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 2.24 | Induces apoptosis through MAPK pathway inhibition |
| MCF-7 | 1.74 | Inhibits proliferation and induces cell cycle arrest |
| PC-3 | 9.20 | Modulates signaling pathways affecting apoptosis |
The compound exhibited significant inhibitory effects against various tumor cell lines, with an IC50 value of 2.24 µM in A549 lung cancer cells, outperforming doxorubicin (9.20 µM) as a control . Flow cytometric analysis confirmed that treatment with the compound led to a notable increase in apoptotic cells within the sub-G1 phase, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated promising antimicrobial activity. A study evaluated various derivatives for their efficacy against bacterial and fungal strains using the agar well diffusion method. Key results are summarized below:
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6-(Allylthio) derivative | Staphylococcus aureus | 15 |
| Escherichia coli | 18 | |
| Candida albicans | 12 |
These findings suggest that the compound possesses significant antimicrobial properties, comparable to standard antibiotics .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating MAPK signaling, leading to increased expression of pro-apoptotic factors .
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Lung Cancer Cells : A study focused on A549 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis at low micromolar concentrations .
- Antimicrobial Efficacy : Another study reported the synthesis of various derivatives, including our compound, which showed substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
